molecular formula C20H21NO3S B2568291 Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396864-34-8

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2568291
CAS No.: 1396864-34-8
M. Wt: 355.45
InChI Key: AEXUSGCVZPNNCG-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Synthesis and Chemical Resolution

A selective CB2 receptor agonist with a similar structural motif was synthesized from 3-hydroxy-4-iodo benzoic acid, demonstrating the complex synthetic routes involved in producing benzofuran derivatives. This process, which included palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, highlights the intricate chemistry and potential for generating various analogs for research applications (Luo & Naguib, 2012).

Characterization of Benzofuran Derivatives

The structural characterization of benzofuran derivatives, as in the synthesis of 1-(1-Benzofuran-2-yl)-2-chloroethanone, provides insights into the molecular configurations, emphasizing the importance of these compounds in further chemical and biological studies (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).

Biological Activities and Potential Applications

Antioxidant and Antimicrobial Studies

Novel furan/benzofuran coupled quinoline hybrids exhibited significant antioxidant and antimicrobial activities, suggesting their potential as therapeutic agents. These findings underscore the diverse biological activities of benzofuran derivatives and their relevance in developing new pharmaceuticals (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017).

Inhibition of P450 Aromatase

Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols were synthesized and evaluated for their ability to inhibit aromatase, an enzyme crucial for estrogen synthesis. This research highlights the potential of benzofuran derivatives in addressing hormone-related disorders (Saberi, Shah, & Simons, 2005).

Antiproliferative and Anticancer Properties

Some benzofuran derivatives have been investigated for their antiproliferative effects and ability to reverse multidrug resistance in cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology (Parekh, Bhavsar, Savant, Thakrar, Bavishi, Parmar, Vala, Radadiya, Pandya, Serly, Molnár, & Shah, 2011).

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c22-20(19-12-16-4-1-2-6-18(16)24-19)21-9-7-15(8-10-21)13-25-14-17-5-3-11-23-17/h1-6,11-12,15H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXUSGCVZPNNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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